N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide
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Overview
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide, also known as DT-010, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have investigated the antimicrobial potential of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds exhibit activity against various pathogens, making them relevant in the fight against infections .
- Beyond pharmacological activities, 1,2,4-benzothiadiazine-1,1-dioxide derivatives find use in organic synthesis. Their versatility allows for the construction of complex molecules.
Antimicrobial Activity
Organic Synthesis Applications
Mechanism of Action
Target of Action
The primary targets of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclohexanecarboxamide are currently unknown. This compound is a part of a class of heterocyclic compounds known as thiazinanes . Thiazinanes and their derivatives have been shown to be highly potent in disease treatment . .
Mode of Action
Other thiazinane derivatives have been shown to have various biological activities . For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .
Biochemical Pathways
For instance, some thiazinane derivatives have been shown to have anti-HIV activity, suggesting that they may interfere with the life cycle of the HIV virus .
Result of Action
Other thiazinane derivatives have been shown to have various biological activities, such as anti-hiv activity .
properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(14-6-2-1-3-7-14)18-15-8-10-16(11-9-15)19-12-4-5-13-23(19,21)22/h8-11,14H,1-7,12-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUCOGKJYFXEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)cyclohexanecarboxamide |
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